molecular formula C17H19BrN2O B12586685 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene CAS No. 494796-42-8

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene

Cat. No.: B12586685
CAS No.: 494796-42-8
M. Wt: 347.2 g/mol
InChI Key: IRLQCVNQNCZORW-UHFFFAOYSA-N
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Description

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene is a synthetic organic compound characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the two aromatic precursors4-(2-Bromoethoxy)benzene and 3-(propan-2-yl)aniline.

    Diazotization: The aniline derivative undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with the bromoethoxybenzene derivative under basic conditions to form the desired diazene compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.

    Coupling Reactions: The compound can undergo further coupling reactions with other diazonium salts to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Formation of ethers, amines, or other substituted derivatives.

    Reduction: Formation of hydrazine derivatives.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Materials Science: Investigated for its potential use in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The diazene group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
  • (E)-1-[4-(2-Fluoroethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
  • (E)-1-[4-(2-Iodoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene

Uniqueness

(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

494796-42-8

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]-(3-propan-2-ylphenyl)diazene

InChI

InChI=1S/C17H19BrN2O/c1-13(2)14-4-3-5-16(12-14)20-19-15-6-8-17(9-7-15)21-11-10-18/h3-9,12-13H,10-11H2,1-2H3

InChI Key

IRLQCVNQNCZORW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=NC2=CC=C(C=C2)OCCBr

Origin of Product

United States

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